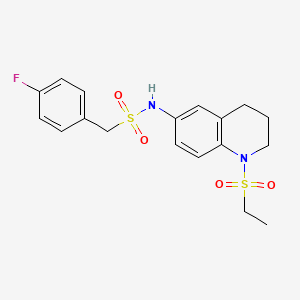
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is an intriguing compound that combines quinoline and sulfonamide moieties
準備方法
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through multi-step organic synthesis. Typically, a precursor quinoline derivative is first reacted with ethylsulfonyl chloride under basic conditions to yield the ethylsulfonyl tetrahydroquinoline intermediate.
Subsequently, this intermediate is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to introduce the 4-fluorophenylmethanesulfonamide group.
Industrial Production Methods:
While laboratory synthesis often involves batch processes, industrial production may use continuous flow reactors to enhance efficiency and scalability.
High-purity reagents and optimized reaction conditions ensure consistent quality and yield in the industrial setting.
化学反応の分析
Types of Reactions:
Oxidation: The ethylsulfonyl group can undergo oxidation, forming sulfone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially opening new pathways for modifications.
Substitution: Both aromatic and heteroaromatic substitution reactions can modify the compound's structure further.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation employing palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution typically uses reagents like bromine or nitrating mixtures under acidic conditions.
Major Products Formed:
Oxidation reactions often yield sulfone derivatives.
Reduction reactions can open or modify rings, leading to structurally diverse products.
科学的研究の応用
Chemistry:
As an intermediate in organic synthesis, it serves as a versatile scaffold for developing new molecules with desired properties.
Biology:
Investigated for its potential use in bioactive compounds due to its quinoline core, which is known for antimalarial and antimicrobial properties.
Medicine:
Explored in the development of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
作用機序
Molecular Targets and Pathways:
The compound may interact with various biological targets, including enzymes and receptors.
Specific pathways involving its sulfonamide and quinoline structures could include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
類似化合物との比較
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide: Slight structural variation with a methylsulfonyl group instead of ethylsulfonyl, potentially affecting its activity and properties.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide: Similar backbone but with a chlorine substituent, which may influence its reactivity and interactions.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-bromophenyl)methanesulfonamide: Another analogous compound with a bromine atom, impacting its electronic and steric properties.
This compound's unique combination of structures makes it an exciting candidate for further research and development across multiple fields.
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-11-3-4-15-12-17(9-10-18(15)21)20-26(22,23)13-14-5-7-16(19)8-6-14/h5-10,12,20H,2-4,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAJCGRHYKXBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)


![(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B2402932.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)


![2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine](/img/structure/B2402937.png)
![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)
![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)
![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2402943.png)

![N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide](/img/structure/B2402948.png)

